ADP-RIBOSYLCYCLASE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ADP-ribosyl cyclase is a bifunctional enzyme that catalyzes the chemical reaction involving NAD+ and water, producing ADP-ribose and nicotinamide . It is a ubiquitous enzyme widely present in animal cells and plays critical roles in various physiological and pathological processes .

Synthesis Analysis

ADP-ribosyl cyclase is produced enzymatically from NAD by ADP-ribosyl cyclases . Several of these proteins have been identified including one isolated from Aplysia californica, two types found in mammals (CD38 and CD157), and three forms in sea urchin . A cyclase activity has also been measured in extracts from Arabidopsis thaliana .Molecular Structure Analysis

The molecular structure of ADP-ribosyl cyclase has been studied extensively. The first protein shown to produce cADPR was named “ADP-ribosyl cyclase” and was purified from extracts of Aplysia californica . Subsequently, CD38, a human lymphocyte antigen, was shown to have cyclase activity as well . These two proteins have been expressed in yeast and an abundance of details about the crystal structures and enzyme mechanisms have been reported .Chemical Reactions Analysis

ADP-ribosyl cyclase catalyzes the chemical reaction involving NAD+ and water, producing ADP-ribose and nicotinamide . The reaction proceeds through cyclic ADP-ribose (cADPR) as an intermediate, which is then hydrolyzed into ADP-ribose . This makes it different from NAD+ glycohydrolase (EC 3.2.2.5), where the reaction does not proceed through cADPR .Physical And Chemical Properties Analysis

ADP-ribosyl cyclase is a soluble protein that is targeted exclusively to the endoplasmic reticulum lumen . It is a Ca2+ signaling second messenger . It may be used to study calcium signaling and has been used to research morphine antinociception and tolerance .Mécanisme D'action

Orientations Futures

ADP-ribosylation is a ubiquitous modification of biomolecules, including proteins and nucleic acids, that regulates various cellular functions in all kingdoms of life . The recent emergence of new technologies to study ADP-ribosylation has reshaped our understanding of the molecular mechanisms that govern the establishment, removal, and recognition of this modification, as well as its impact on cellular and organismal function . These advances have also revealed the intricate involvement of ADP-ribosylation in human physiology and pathology and the enormous potential that their manipulation holds for therapy .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of ADP-Ribosylcyclase involves the conversion of nicotinamide adenine dinucleotide (NAD+) to cyclic ADP-ribose (cADPR) by the enzyme ADP-ribosylcyclase.", "Starting Materials": [ "Nicotinamide adenine dinucleotide (NAD+)" ], "Reaction": [ "NAD+ is converted to cyclic ADP-ribose (cADPR) by the enzyme ADP-ribosylcyclase." ] } | |

Numéro CAS |

135622-82-1 |

Formule moléculaire |

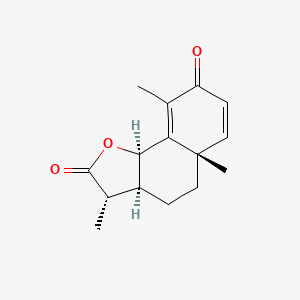

C13H15NO2 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.